BenchChemオンラインストアへようこそ!

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

Lipophilicity Partition Coefficient LogP

This is Diazepam EP Impurity B (CAS 6021-21-2), an essential reference standard explicitly mandated by Ph. Eur. monographs for accurate impurity quantification in quality control and ANDA submissions. It requires a specific correction factor of 1.3 for valid analysis; generic substitution will compromise method accuracy and regulatory compliance. Ensure you source this exact, fully characterized compound with traceable analytical data (NMR, MS, HPLC).

Molecular Formula C16H13Cl2NO2
Molecular Weight 322.2 g/mol
CAS No. 6021-21-2
Cat. No. B195862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
CAS6021-21-2
Molecular FormulaC16H13Cl2NO2
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESCN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C16H13Cl2NO2/c1-19(15(20)10-17)14-8-7-12(18)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyDSAWUUVGNZAARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS 6021-21-2): Procurement-Grade Impurity Standard for Diazepam Quality Control


N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS 6021-21-2) is a synthetic organic compound primarily utilized as Diazepam EP Impurity B . It is a dichloro-substituted acetamide derivative (C16H13Cl2NO2) characterized by a benzoylphenyl core and a chloroacetyl N-methyl moiety [1]. The compound serves as a critical reference standard in pharmaceutical quality control, enabling the detection and quantification of process-related impurities in diazepam active pharmaceutical ingredient (API) and finished drug products [2].

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (6021-21-2): Why Impurity Standards Are Not Interchangeable


In pharmaceutical analysis, the substitution of one impurity reference standard for another—even among structurally related diazepam impurities—compromises method accuracy and regulatory compliance. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide exhibits distinct physicochemical properties, including a specific lipophilicity (LogP 3.42–3.77) and a unique chromatographic retention behavior relative to diazepam (RRT ≈ 1.3) that directly influence its detectability and quantitation [1]. Furthermore, regulatory monographs such as the European Pharmacopoeia (Ph. Eur.) explicitly mandate the use of Impurity B with a defined correction factor of 1.3 for accurate quantification, rendering generic substitution scientifically invalid for ANDA submissions and commercial batch release testing [2].

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS 6021-21-2): Comparative Physicochemical and Chromatographic Differentiation Data


Enhanced Lipophilicity (LogP) Differentiates Impurity B from Parent Diazepam and Impurity A

The target compound (Diazepam EP Impurity B) exhibits a significantly higher lipophilicity compared to the parent drug diazepam, as measured by its octanol-water partition coefficient (LogP). The reported LogP for Impurity B is 3.42 [1] to 3.77 , whereas diazepam possesses a lower LogP ranging from 2.82 [2] to 3.15 [3]. This difference of ΔLogP ≈ 0.6–0.9 log units directly translates to increased retention on reversed-phase chromatographic systems, a critical factor for achieving baseline separation during impurity profiling.

Lipophilicity Partition Coefficient LogP Chromatographic Retention

Unique Relative Retention Time (RRT) in Pharmacopoeial HPLC Methods

According to the European Pharmacopoeia (Ph. Eur.) monograph for diazepam, Impurity B is chromatographically defined by a relative retention time (RRT) of approximately 1.3 with reference to the diazepam peak (retention time ≈ 9 min) [1]. This value distinguishes it from other specified impurities: Impurity E (RRT ≈ 0.7) and Impurity A (RRT ≈ 0.8). The distinct RRT of 1.3 allows for unambiguous peak identification and integration in quality control testing.

Chromatography HPLC Relative Retention Time Method Validation

Quantitation Accuracy: Mandated Correction Factor of 1.3

The Ph. Eur. diazepam monograph stipulates that for the calculation of impurity content, the peak area of Impurity B must be multiplied by a correction factor of 1.3 [1]. This adjustment is necessary because the UV absorptivity of Impurity B at 254 nm differs from that of diazepam. Without applying this correction factor, the measured amount of Impurity B would be systematically underestimated, potentially leading to a false conclusion of compliance with the ≤0.1% specification limit.

Correction Factor Response Factor HPLC Quantitation Pharmacopoeial Compliance

Melting Point Differential from Parent Drug

The melting point of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide is reported as 122–124 °C , which is notably lower than the melting point of diazepam (125–126 °C) [1]. This thermal behavior differential of approximately 2–3 °C provides a simple, orthogonal confirmation of identity that can be used during incoming material qualification.

Thermal Analysis Melting Point Purity Determination Solid-State Characterization

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (6021-21-2): Validated Application Scenarios for R&D and QC


HPLC Method Development and Validation for Diazepam Impurity Profiling

The compound is used as a primary reference standard to establish system suitability parameters, including relative retention time (RRT ≈ 1.3) and resolution from adjacent peaks (minimum 6.0 between Impurity A and diazepam, as specified in Ph. Eur.) [1]. Its distinct LogP (3.42–3.77) ensures adequate separation from diazepam (LogP 2.82–3.15) on reversed-phase columns [2][3].

Quality Control Batch Release and Stability Testing of Diazepam API and Formulations

In GMP environments, this impurity standard is employed to quantify Impurity B in diazepam drug substance and drug product. Accurate quantitation requires application of the correction factor of 1.3 mandated by the Ph. Eur. monograph to ensure the reported impurity level does not exceed the 0.1% individual limit [1].

Abbreviated New Drug Application (ANDA) Regulatory Submissions

Procurement of a fully characterized Impurity B reference standard with traceable analytical data (NMR, MS, HPLC purity) is a regulatory expectation for ANDA filings. The product is specifically supplied with detailed characterization data compliant with EP guidelines for this purpose [4].

Synthesis of Temazepam-Related Compounds

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide is recognized as an impurity of Temazepam, a pharmacologically active metabolite of Diazepam . As such, it serves as a synthetic intermediate or reference marker in the development and quality control of temazepam formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.